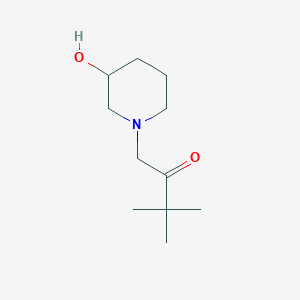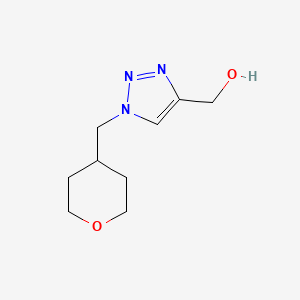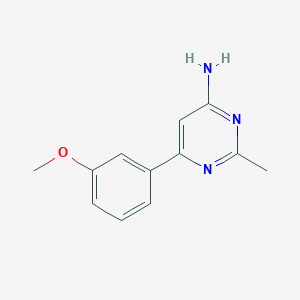![molecular formula C6H7N5O B1488714 3-(氨甲基)-[1,2,4]三氮唑[4,3-a]吡嗪-8-醇 CAS No. 2089257-98-5](/img/structure/B1488714.png)
3-(氨甲基)-[1,2,4]三氮唑[4,3-a]吡嗪-8-醇
描述
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
三氮唑[4,3-a]吡嗪衍生物已针对常见细菌菌株(如金黄色葡萄球菌 (S. aureus) 和大肠杆菌 (E. coli))进行了抗菌活性测试。 这些化合物的最小抑菌浓度 (MIC) 表明它们具有作为抗菌剂的潜力 .
激酶抑制
这些化合物还对其激酶抑制特性进行了评估。 具体而言,它们已针对 c-Met/VEGFR-2 激酶抑制和体外各种细胞系的抗增殖活性进行了测试,在癌症研究中显示出前景 .
药物发现
在药物发现中,某些三氮唑[4,3-a]吡嗪衍生物显示出显著的抑制活性,IC50 值较低,表明它们具有作为治疗剂的潜力 .
化学合成
化合物3-(氨甲基)-[1,2,4]三氮唑[4,3-a]吡嗪-8-醇本身可以购买,可作为合成具有潜在药理学应用的新型衍生物的关键支架 .
作用机制
Target of Action
The primary targets of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets in cancer treatment .
Mode of Action
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol interacts with its targets by inhibiting their activities . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and an increase in cell apoptosis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis .
Result of Action
The inhibition of c-Met and VEGFR-2 by 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol results in decreased cell proliferation and increased cell apoptosis . This leads to a reduction in tumor growth, making the compound a potential therapeutic agent for cancer treatment .
生化分析
Biochemical Properties
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in antibacterial activity, such as those targeting Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their function and leading to antibacterial effects.
Cellular Effects
The effects of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in bacterial resistance, thereby enhancing the susceptibility of bacteria to antibacterial agents . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced bacterial growth and proliferation.
Molecular Mechanism
At the molecular level, 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the disruption of essential biochemical pathways within bacterial cells, ultimately causing cell death . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in bacterial resistance and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, maintaining its antibacterial activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy.
Dosage Effects in Animal Models
The effects of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol vary with different dosages in animal models. At lower doses, it exhibits significant antibacterial activity without causing adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in bacterial metabolism. For instance, it inhibits enzymes involved in the synthesis of bacterial cell walls, leading to cell lysis and death . Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby disrupting essential biochemical processes within bacterial cells.
Transport and Distribution
The transport and distribution of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its antibacterial activity . The compound’s ability to accumulate in bacterial cells while minimizing its distribution to host tissues is a key factor contributing to its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is critical for its activity and function. It is directed to specific compartments within bacterial cells, such as the cytoplasm and cell membrane, where it exerts its antibacterial effects . Targeting signals and post-translational modifications play essential roles in directing this compound to its sites of action, ensuring its optimal activity.
属性
IUPAC Name |
3-(aminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3,7H2,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYKSYODOFFZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)



![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

